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Compound of Interest

Compound Name: Pyrazine-2-N-cyanoamidine

CAS No.: 1053656-81-7

Cat. No.: B1453349

Get Quote

Executive Summary & Chemical Context
Pyrazine-2-N-cyanoamidine (CAS: 1053656-81-7) represents a critical scaffold in the

development of nitrogen-rich heterocyclic pharmacophores.[1] Structurally related to the first-

line antitubercular drug Pyrazinamide (PZA), this molecule incorporates an N-cyanoamidine

moiety as a bioisostere of the carboxamide group.[1] This substitution significantly alters the

electronic landscape, lipophilicity, and hydrogen-bonding capability of the parent pyrazine ring,

potentially overcoming resistance mechanisms associated with pncA mutations in

Mycobacterium tuberculosis.[1]

This guide establishes a rigorous theoretical framework for the study of Pyrazine-2-N-
cyanoamidine, integrating Density Functional Theory (DFT), tautomeric analysis, and

molecular docking protocols.[1]

Computational Methodology: The "Standard Model"
Protocol
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To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is

recommended. This protocol balances computational cost with the electronic precision required

for nitrogen-rich heterocycles.[1]

Theory Level & Basis Set Selection[1]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion

interactions).[1]

Basis Set:6-311++G(d,p).[1] The inclusion of diffuse functions (++) is non-negotiable due to

the lone pairs on the pyrazine and nitrile nitrogens, which are critical for accurate description

of hydrogen bonding and charge distribution.[1]

Solvation Model:PCM (Polarizable Continuum Model) or SMD using water (

) to mimic physiological conditions.[1]

Workflow Diagram
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Figure 1: Standardized computational workflow for the theoretical study of Pyrazine-2-N-
cyanoamidine.

Structural Analysis & Tautomerism
The N-cyanoamidine group introduces complex tautomeric equilibria that dictate biological

reactivity.[1] Unlike simple amides, the cyanoamidine can exist in amino and imino forms.[1]

Tautomeric Forms
The stability of these tautomers must be assessed via Relative Energy (
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) and Gibbs Free Energy (

) calculations.[1]

Form A (Amino-N): Pyrazine-

[1]

Form B (Imino-NH): Pyrazine-

[1]

Form C (Zwitterionic): Resonance hybrids involving the pyrazine ring nitrogen.[1]

Critical Insight: Theoretical studies on similar pyrazine derivatives suggest that intramolecular

hydrogen bonding (e.g., between the amidine NH and the pyrazine N1) stabilizes specific

planar conformations.[1] This planarity is essential for intercalation into enzyme active sites.[1]

Tautomer A
(Amino Form)

C(=N-CN)-NH2

Transition State
(Proton Transfer)

 ΔG‡ Tautomer B
(Imino Form)

C(=NH)-NH-CN

Click to download full resolution via product page

Figure 2: Primary tautomeric equilibrium. The imino form (Tautomer B) often facilitates specific

H-bond donor/acceptor motifs in docking.

Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (

) is a direct indicator of kinetic stability and chemical reactivity (Hard-Soft Acid Base theory).[1]

HOMO: Typically localized on the pyrazine ring and the lone pairs of the amidine nitrogen.[1]

Represents the electron donor capacity.[1]

LUMO: Often delocalized over the cyano group and pyrazine ring (
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), indicating susceptibility to nucleophilic attack.[1]

Data Presentation Template:

Parameter Symbol Formula Interpretation

Ionization Potential
Electron donation

ease

Electron Affinity
Electron acceptance

ease

Chemical Hardness
Resistance to charge

transfer

Electrophilicity
Propensity to attack

nucleophiles

Molecular Electrostatic Potential (MEP)
MEP mapping is vital for predicting non-covalent interactions.[1]

Red Regions (Negative Potential): The Nitrile Nitrogen (-CN) and Pyrazine Nitrogens (N1,

N4).[1] These are primary H-bond acceptor sites.

Blue Regions (Positive Potential): The Amidine -NH- protons.[1] These are H-bond donors.

Spectroscopic Profiling (Vibrational Analysis)
To validate theoretical models against experimental data (FT-IR), specific vibrational modes

must be identified.[1] The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961–0.967.[1]
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Vibrational Mode
Theoretical
Frequency (cm⁻¹)

Intensity
Characteristic
Feature

2200–2250 Strong
Distinctive sharp peak

for nitrile.[1]

3300–3500 Medium
Broadening indicates

H-bonding.[1]

1600–1650 Strong
Amidine core stretch.

[1]

Pyrazine Ring

Breathing
~1000 Medium

Diagnostic for the

heterocycle.[1]

In Silico Biological Potential (Docking)
Given the structural homology to Pyrazinamide, the primary biological target for Pyrazine-2-N-
cyanoamidine is the Fatty Acid Synthase I (FAS-I) or the Pyrazinamidase (PncA) of

Mycobacterium tuberculosis.[1]

Docking Protocol
Protein Prep: Retrieve PDB ID: 3PL1 (PncA) or 4IVY (FAS-I).[1] Remove water, add polar

hydrogens, calculate Gasteiger charges.

Ligand Prep: Use the optimized DFT geometry (lowest energy tautomer).

Grid Box: Center on the active site (Cys138 for PncA).[1] Dimensions:

Å.[1]

Validation: Re-dock the co-crystallized ligand (RMSD must be < 2.0 Å).

Hypothesis: The N-cyano group may offer additional binding interactions (e.g., with backbone

amides) compared to the carboxylate of the activated PZA, potentially enhancing affinity or

altering the resistance profile.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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